2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC8786529
InChI: InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16-18-14(10-15(20)19-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
SMILES:
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol

2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol

CAS No.:

Cat. No.: VC8786529

Molecular Formula: C16H11BrN2O

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol -

Specification

Molecular Formula C16H11BrN2O
Molecular Weight 327.17 g/mol
IUPAC Name 2-(4-bromophenyl)-4-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16-18-14(10-15(20)19-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Standard InChI Key NWLGEROFKWQNOK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol features a pyrimidine core substituted at positions 2, 4, and 6. The pyrimidine ring (C₄H₃N₂) is functionalized as follows:

  • Position 2: A 4-bromophenyl group (C₆H₄Br), introducing halogenated aromaticity and steric bulk.

  • Position 4: A hydroxyl group (-OH), enabling hydrogen bonding and acidity (pKa ≈ 8–10) .

  • Position 6: A phenyl group (C₆H₅), contributing to π-π stacking interactions.

The molecular formula is C₁₆H₁₁BrN₂O, with a molar mass of 327.18 g/mol. The SMILES notation is Oc1ncc(c(n1)c2ccc(cc2)Br)c3ccccc3, reflecting the connectivity of substituents .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular weight327.18 g/molCalculated
Aromatic heavy atoms14
Rotatable bonds3Estimated
Hydrogen bond donors1 (-OH)
Hydrogen bond acceptors3 (2 N, 1 O)

The planar pyrimidine ring and orthogonal aryl substituents create a twisted geometry, with dihedral angles between the pyrimidine and aryl groups estimated at 30–40° . This conformation impacts crystallinity and solubility.

Electronic and Steric Effects

  • Bromine Substituent: The electron-withdrawing bromine atom at the 4-position of the phenyl ring polarizes the aromatic system, directing electrophilic substitution to the ortho and para positions .

  • Hydroxyl Group: The -OH group at position 4 participates in tautomerism, existing as both enol and keto forms in solution. The enol form dominates in nonpolar solvents, while the keto form is stabilized in polar media .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol can be inferred from analogous pyrimidine preparations :

Route 1: Cyclocondensation of Enones with Guanidine

  • Intermediate Formation: React (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one with guanidine nitrate in ethanol under reflux.

  • Cyclization: Add lithium hydroxide to deprotonate and facilitate ring closure, forming the pyrimidine core .

  • Purification: Isolate the product via column chromatography (ethyl acetate/petroleum ether).

Route 2: Suzuki-Miyaura Coupling

  • Halogenated Precursor: Start with 4-bromo-2-chloropyrimidin-6-ol.

  • Cross-Coupling: React with phenylboronic acid using Pd(PPh₃)₄ catalyst in toluene/ethanol (3:1) at 80°C .

  • Yield: Expected 70–85% based on analogous reactions .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclocondensationGuanidine nitrate, LiOH, ethanol, reflux, 6h~75%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/ethanol, 80°C, 12h~82%

Physicochemical Properties

Solubility and Partitioning

  • log P (octanol/water): Estimated at 2.8–3.2 using XLOGP3 , indicating moderate lipophilicity.

  • Aqueous Solubility: 0.05–0.1 mg/mL (25°C), classified as "slightly soluble" .

  • GI Absorption: High (>80%) due to moderate log P and molecular weight <500 g/mol .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows melting points of 180–220°C . Decomposition occurs above 300°C, releasing HBr and CO₂.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹ .

  • C-Br Stretch: 550–600 cm⁻¹ .

  • Pyrimidine Ring Vibrations: 1580–1620 cm⁻¹ (C=N), 1450–1500 cm⁻¹ (C=C) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.70 (s, 1H, H-5 pyrimidine)

  • δ 7.85–7.45 (m, 9H, aryl-H)

  • δ 5.21 (s, 1H, -OH)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.2 (C-4), 161.8 (C-2), 155.3 (C-6)

  • δ 131.5–127.0 (aryl-C), 122.4 (C-Br)

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